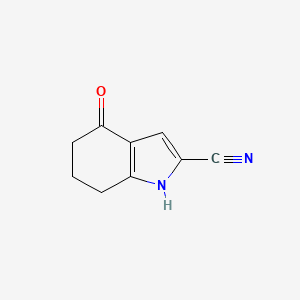
2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic compound that features a cyano group and a tetrahydroindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one can be achieved through several methods:
Condensation of Cyclohexane-1,3-diones with α-Halogenoketones and Primary Amines: This method involves the reaction of cyclohexane-1,3-diones with α-halogenoketones and primary amines under specific conditions to form the desired compound.
Three-Component Reaction of Cyclic Enaminoketones, Arylglyoxals, and Methylene Active Compounds: This multicomponent reaction is another efficient route to synthesize the compound.
Condensation of Cyclic Enaminoketones and Arylglyoxals in the Presence of Nucleophilic Reagents: This method also utilizes microwave irradiation and leads to the formation of the compound through a domino reaction.
Industrial Production Methods
Industrial production methods for this compound are generally based on the optimization of the above synthetic routes. The choice of solvents, reaction conditions, and the sequence of reagent addition are crucial factors in scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and halides.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Wissenschaftliche Forschungsanwendungen
2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of 2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is known to affect signaling pathways related to cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,6,7-tetrahydro-4H-indol-4-one: This compound lacks the cyano group but shares the tetrahydroindole core.
4,5,6,7-tetrahydroindole: This compound is similar but does not have the cyano or keto groups.
1,5,6,7-tetrahydro-4H-indazol-4-one: This compound has a similar structure but with an additional nitrogen atom in the ring.
Uniqueness
2-cyano-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of pharmacologically active molecules and for studying enzyme interactions .
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-oxo-1,5,6,7-tetrahydroindole-2-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c10-5-6-4-7-8(11-6)2-1-3-9(7)12/h4,11H,1-3H2 |
InChI-Schlüssel |
YDQPTVNJPCWFCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(N2)C#N)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-fluorophenyl)-4-[(10S,15R)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one](/img/structure/B8656193.png)







![2-[(2-Methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B8656263.png)



